3,5-dicyclopropyl-1H-pyrazole
Overview
Description
3,5-dicyclopropyl-1H-pyrazole is a chemical compound with the CAS Number: 1288339-30-9 . It has a molecular weight of 148.21 . The compound is solid in its physical form .
Synthesis Analysis
Pyrazoles, including 3,5-dicyclopropyl-1H-pyrazole, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . These methods have been used to prepare this functional scaffold for various applications .Molecular Structure Analysis
The molecular structure of 3,5-dicyclopropyl-1H-pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The InChI code for this compound is 1S/C9H12N2/c1-2-6(1)8-5-9(11-10-8)7-3-4-7/h5-7H,1-4H2,(H,10,11) .Chemical Reactions Analysis
Pyrazoles, including 3,5-dicyclopropyl-1H-pyrazole, are known for their versatility in chemical reactions. They are often used as starting materials for the preparation of more complex heterocyclic systems . The reactivity of pyrazoles can be influenced by factors such as tautomerism and the nature of their substituent groups .Physical And Chemical Properties Analysis
3,5-dicyclopropyl-1H-pyrazole is a solid compound with a molecular weight of 148.21 . Its InChI code is 1S/C9H12N2/c1-2-6(1)8-5-9(11-10-8)7-3-4-7/h5-7H,1-4H2,(H,10,11) .Scientific Research Applications
Anticancer Activity
Pyrazole derivatives have demonstrated significant anticancer activity. The synthesis of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives has been explored for their potential as antiproliferative agents. These compounds showed notable cytotoxic effects against breast cancer and leukemic cells, with specific derivatives inducing cell death by activating apoptosis in cancer cells (Ananda et al., 2017). Additionally, other research synthesized pyrazole derivatives as antineoplastic agents, further supporting the role of pyrazole compounds in cancer treatment (Rizk, El‐sayed, & Mounier, 2017).
Antioxidant Properties
Studies have also revealed the antioxidant potential of pyrazole derivatives. Novel heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties were synthesized and evaluated for their antioxidant activity, demonstrating significant DPPH scavenging assay results (Kaddouri et al., 2020).
Anti-diabetic Studies
The anti-diabetic potential of benzimidazole-pyrazoline hybrid molecules was explored through their α-glucosidase inhibition activity, indicating some compounds as effective inhibitors, showcasing the therapeutic potential of pyrazole derivatives in diabetes management (Ibraheem et al., 2020).
Antimicrobial and Corrosion Inhibition
Pyrazole derivatives have been evaluated for their antimicrobial activities and potential as corrosion inhibitors, displaying moderate to high efficacy. These studies highlight the versatility of pyrazole compounds in both biological and industrial applications (Sayed et al., 2018).
Synthesis and Characterization
The field has also seen advances in the synthesis and characterization of pyrazole derivatives, with studies aiming at developing efficient synthetic routes and understanding the structural properties of these compounds. This research provides a foundation for the further exploration of pyrazole derivatives in various scientific and medicinal applications (Nikpassand et al., 2010).
properties
IUPAC Name |
3,5-dicyclopropyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-6(1)8-5-9(11-10-8)7-3-4-7/h5-7H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRIYHZNPLWXAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dicyclopropyl-1H-pyrazole |
Synthesis routes and methods
Procedure details
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